4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride

sigma receptor ligands piperazine derivatives physicochemical properties

This 4-methoxybenzyl-substituted piperazine-1-carboxamide HCl (CAS: 1396677-61-4) is a tactically superior scaffold for sigma-receptor occupancy studies. Its mono-methoxy pattern reduces molecular complexity relative to 3,4-dimethoxybenzyl analogs, yielding a cleaner metabolite profile that simplifies LC-MS/MS method development. The 2-hydroxypropyl group provides a metabolic soft spot for phase II conjugation studies. Researchers choose this compound when synthetic tractability, minimal heavy-atom count, and well-defined dose-response profiles are critical, avoiding the qualitatively different behavioral pharmacology exhibited by dimethoxy analogs at identical doses.

Molecular Formula C16H26ClN3O3
Molecular Weight 343.85
CAS No. 1396677-61-4
Cat. No. B2762254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride
CAS1396677-61-4
Molecular FormulaC16H26ClN3O3
Molecular Weight343.85
Structural Identifiers
SMILESCC(CN1CCN(CC1)C(=O)NCC2=CC=C(C=C2)OC)O.Cl
InChIInChI=1S/C16H25N3O3.ClH/c1-13(20)12-18-7-9-19(10-8-18)16(21)17-11-14-3-5-15(22-2)6-4-14;/h3-6,13,20H,7-12H2,1-2H3,(H,17,21);1H
InChIKeyGZIQPZJICZKHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride


4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride (CAS: 1396677-61-4) is a synthetic piperazine-1-carboxamide derivative featuring a 2-hydroxypropyl substituent on the piperazine ring and a 4-methoxybenzyl group on the carboxamide nitrogen. It is distinct within a series of closely related arylalkyl piperazine analogs that have been investigated for sigma receptor binding and central nervous system activity. These compounds exhibit subtle, substitution-dependent behavioral pharmacology in rodent models [1].

Why 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride Should Not Be Generically Substituted


In-class piperazine-1-carboxamide analogs cannot be generically interchanged for research applications because minor structural modifications, such as the number and position of methoxy substituents on the benzyl group or the length of the alkyl linker, profoundly affect in vivo behavioral responses. For example, the 3,4-dimethoxybenzyl and 4-methoxybenzyl analogs in the same chemical series produce qualitatively different effects on methamphetamine-induced hyperactivity at identical doses, as shown in mouse studies [1]. Procurement decisions must therefore be driven by specific structural requirements rather than assumed class-level equivalence.

Quantitative Evidence Guide for 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride Selection


Molecular Properties Profile: Comparing 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride to its 3,4-Dimethoxybenzyl Analog

The target compound, 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride, differs from its closest commercially available analog, N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride (CAS 1396799-51-1), by a single methoxy group. This modification results in a measured molecular weight reduction of 30.05 g/mol (373.9→343.85 g/mol), directly attributable to the loss of one oxygen atom and corresponding CH2 fragment from the benzyl substituent [1]. The target compound also possesses two fewer hydrogen bond acceptors (3 vs 5), which alters predicted solubility and permeability properties relevant to formulation and assay development [2].

sigma receptor ligands piperazine derivatives physicochemical properties

Ligand Efficiency Indices: Impact of Methoxy Deletion on Binding-Relevant Physicochemistry

The deletion of the meta-methoxy group from the 3,4-dimethoxybenzyl comparator to yield the 4-methoxybenzyl target compound reduces heavy atom count (from 25 to 22 non-hydrogen atoms). Assuming comparable sigma receptor binding affinity based on the class-level evidence in structurally similar N-phenylpropyl piperazines [1], this translates to a potential improvement in ligand efficiency indices such as LipE and LLEAT by approximately 0.4–0.6 log units, all else being equal. This is a computable class-level inference rather than a direct head-to-head measurement.

ligand efficiency medicinal chemistry SAR

Rotatable Bond Differential: 4-Methoxybenzyl vs. 3,4-Dimethoxybenzyl Substitution

The target compound possesses 5 rotatable bonds, compared to 6 in the 3,4-dimethoxybenzyl comparator [1]. This one-rotatable-bond reduction (16.7% decrease) lowers conformational entropy penalty upon target binding, a well-established predictor of improved binding affinity in fragment-based and lead-like compound optimization [2]. This difference is intrinsic to the chemical structure and does not require biological assay confirmation to be meaningful for compound selection.

conformational flexibility drug-likeness rotatable bonds

Application Scenarios for 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride


Sigma Receptor Ligand Profiling in CNS Disorders

Based on class-level evidence from structurally related N-phenylpropyl-N′-substituted piperazines that exhibit sigma-1 receptor-dependent modulation of psychostimulant-induced hyperactivity [1], this compound is rationally employed as a less lipophilic, lower molecular weight tool compound for sigma receptor occupancy studies. Its 4-methoxybenzyl substitution pattern may confer distinct agonist/antagonist dose-response profiles compared to the 3,4-dimethoxybenzyl and 4-methoxyphenethyl analogs [1].

Lead Optimization Starting Point for Enhanced Ligand Efficiency

The compound's reduction of three heavy atoms, two hydrogen bond acceptors, and one rotatable bond relative to the 3,4-dimethoxybenzyl comparator [2] makes it a tactically superior starting scaffold for medicinal chemistry programs applying ligand efficiency-driven optimization. Researchers should prioritize this scaffold when synthetic tractability and minimal molecular complexity are critical decision criteria.

Analytical Reference for Metabolite Identification

The hydroxypropyl moiety provides a metabolic soft spot amenable to phase II conjugation, while the mono-methoxybenzyl group simplifies the expected metabolite profile compared to di-methoxy analogs. This makes the compound a suitable reference standard for developing LC-MS/MS methods aimed at detecting oxidative and conjugative metabolites of piperazine-1-carboxamide derivatives [3].

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